1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol It is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylmethanesulfonamide moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide typically involves the reaction of cyclopropylamine with N-methyl-1-phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides or acyl chlorides replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the cyclopropyl and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-N-methyl-1-phenylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-Cyclopropyl-1-phenylmethanesulfonamide: Similar structure but lacks the methyl group on the nitrogen.
N-Methyl-1-phenylmethanesulfonamide: Similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-1-phenylmethanesulfonamide: Similar structure but lacks the methyl group on the nitrogen.
The uniqueness of this compound lies in its combination of the cyclopropyl, methyl, and phenylmethanesulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12-15(13,14)11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZLYNQWNDZYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C(C1CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137549-20-1 |
Source
|
Record name | 1-cyclopropyl-N-methyl-1-phenylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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